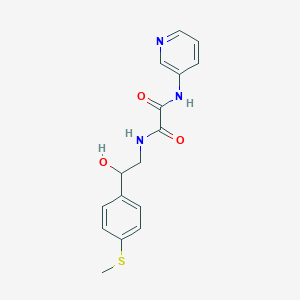

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide, commonly known as HPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. HPO is a member of the oxalamide family, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Research in the domain of heterocyclic compounds, such as thieno[2,3-b]pyridine-2,3-diamines, involves exploring novel synthetic routes and reactivity profiles. For example, the interaction of certain arylamides with hydrazine hydrate leads to the formation of thieno[2,3-b]pyridine-2,3-diamines, showcasing the potential for synthesizing diverse heterocyclic structures that could share mechanistic similarities with the synthesis or reactivity of N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide (Lipunov et al., 2007).

Catalytic Applications

Catalysis is a significant area where compounds with complex ligand structures find application. For instance, copper and nickel complexes with certain ligands have shown catalytic activities in asymmetric transfer hydrogenation of ketones. This reflects the potential for compounds like this compound to act as ligands in catalytic systems, possibly influencing reaction mechanisms and efficiencies (Kumah et al., 2019).

Antimicrobial Activities

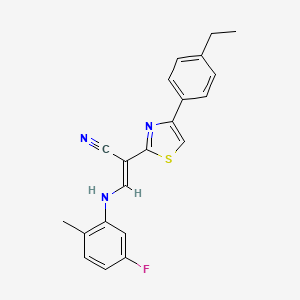

Thiazoles and their derivatives, synthesized through reactions involving compounds with similar complexity, have been evaluated for antimicrobial activities. The exploration of such heterocyclic compounds against a range of bacterial and fungal pathogens underscores the potential pharmacological applications of complex molecules, suggesting a pathway for researching the bioactivity of this compound (Wardkhan et al., 2008).

Binding Studies and Drug Design

Studies focusing on the interaction of synthesized ligands with DNA or proteins, as well as their potential cytotoxicity against cancer cell lines, highlight the utility of complex compounds in medicinal chemistry. For instance, Schiff base ligand derived complexes have been scrutinized for their DNA/protein binding capabilities and assessed for cytotoxicity, offering insights into the design of novel therapeutics that could be related to the structural functionalities present in this compound (Muralisankar et al., 2016).

Safety and Hazards

Direcciones Futuras

Future research on this compound could potentially involve more detailed studies of its synthesis, structure, reactivity, and biological activity. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to determine its mechanism of action .

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-23-13-6-4-11(5-7-13)14(20)10-18-15(21)16(22)19-12-3-2-8-17-9-12/h2-9,14,20H,10H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXGBGHPYOABMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CN=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2923349.png)

![Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B2923352.png)

![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2923355.png)

![6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2923362.png)